

# Technical Guide: 6-Chloro-2H-chromene-3-carbaldehyde (CAS 57544-34-0)

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## Compound of Interest

Compound Name: 6-Chloro-2H-chromene-3-carbaldehyde

Cat. No.: B1362478

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **6-Chloro-2H-chromene-3-carbaldehyde** (CAS 57544-34-0), a heterocyclic aldehyde belonging to the chromene class of compounds. Chromene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document consolidates available data on the chemical and physical properties, synthesis, and potential biological significance of this compound, presenting it in a manner accessible to researchers and drug development professionals.

## Chemical and Physical Properties

**6-Chloro-2H-chromene-3-carbaldehyde** is a solid organic compound at room temperature.<sup>[1]</sup> While extensive experimental data is not readily available in the public domain, the following properties have been compiled from various sources.

Table 1: Physicochemical Properties of **6-Chloro-2H-chromene-3-carbaldehyde**

Property	Value	Source
CAS Number	57544-34-0	[2]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClO <sub>2</sub>	[3]
Molecular Weight	194.62 g/mol	[3]
Appearance	Solid	[1]
Purity	Typically ≥96%	[2]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **6-Chloro-2H-chromene-3-carbaldehyde** is not explicitly published, a general and widely applicable method for the synthesis of 2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding flavanone.[4][5] Another common approach involves the reaction of salicylaldehydes with  $\alpha,\beta$ -unsaturated aldehydes.[6]

## General Experimental Protocol (Vilsmeier-Haack Reaction)

The following is a generalized protocol based on the synthesis of analogous 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from flavanone.[7] This can be adapted for the synthesis of **6-Chloro-2H-chromene-3-carbaldehyde** from the corresponding 6-chlorochroman-4-one.

Materials:

- 6-Chlorochroman-4-one
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Ice-cold water

- Ethanol (for recrystallization)

#### Procedure:

- In a round-bottom flask, dissolve 6-chlorochroman-4-one in a minimal amount of N,N-Dimethylformamide (DMF).
- Cool the flask in an ice bath.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) to the stirred solution. The Vilsmeier reagent is formed in situ.
- After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).<sup>[7]</sup>
- Upon completion, carefully pour the reaction mixture into ice-cold water.<sup>[7]</sup>
- A precipitate of crude **6-Chloro-2H-chromene-3-carbaldehyde** will form.
- Collect the precipitate by filtration and wash thoroughly with water.<sup>[7]</sup>
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.<sup>[7]</sup>

## Spectroscopic Data

Detailed, interpreted spectroscopic data for **6-Chloro-2H-chromene-3-carbaldehyde** is not readily available. However, based on the known structure, the following characteristic signals would be expected in its NMR and IR spectra.

Table 2: Expected Spectroscopic Data for **6-Chloro-2H-chromene-3-carbaldehyde**

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the aldehydic proton (CHO), protons on the aromatic ring, and protons of the dihydropyran ring.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the aldehyde, carbons of the aromatic ring (including the carbon attached to chlorine), and carbons of the dihydropyran ring.
IR Spectroscopy	Characteristic absorption bands for the C=O stretching of the aldehyde, C-Cl stretching, and C-O-C stretching of the ether linkage in the chromene ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), along with characteristic fragmentation patterns.

## Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of **6-Chloro-2H-chromene-3-carbaldehyde** are not found in the reviewed literature. However, the broader class of chromene derivatives is well-documented for a wide array of pharmacological activities, including:

- Antimicrobial activity[8]
- Antiviral activity[8]
- Anti-inflammatory properties[8]
- Anticancer activity[9]

The diverse biological effects of chromenes suggest their potential to interact with various cellular targets and signaling pathways.[8] The presence of the reactive aldehyde group and

the chlorine substituent on the aromatic ring of **6-Chloro-2H-chromene-3-carbaldehyde** may confer specific biological activities worthy of investigation.

## Visualizations

### General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **6-Chloro-2H-chromene-3-carbaldehyde** based on the Vilsmeier-Haack reaction.

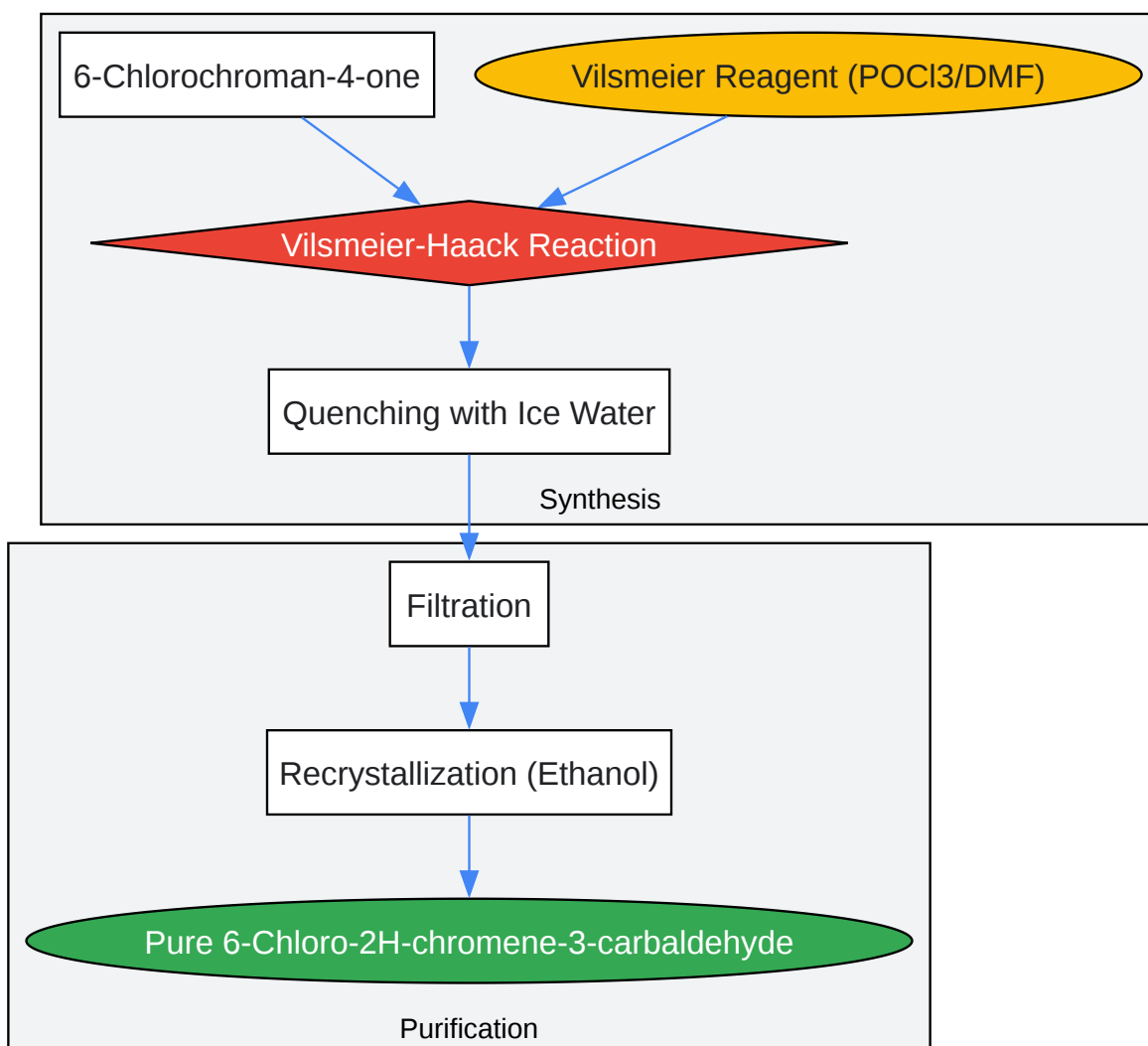


Figure 1: General Synthesis Workflow

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Caption: General Synthesis Workflow

## Logical Relationship for Drug Discovery

Given the known broad-spectrum biological activities of chromene derivatives, a logical workflow for investigating the therapeutic potential of **6-Chloro-2H-chromene-3-carbaldehyde** can be proposed.

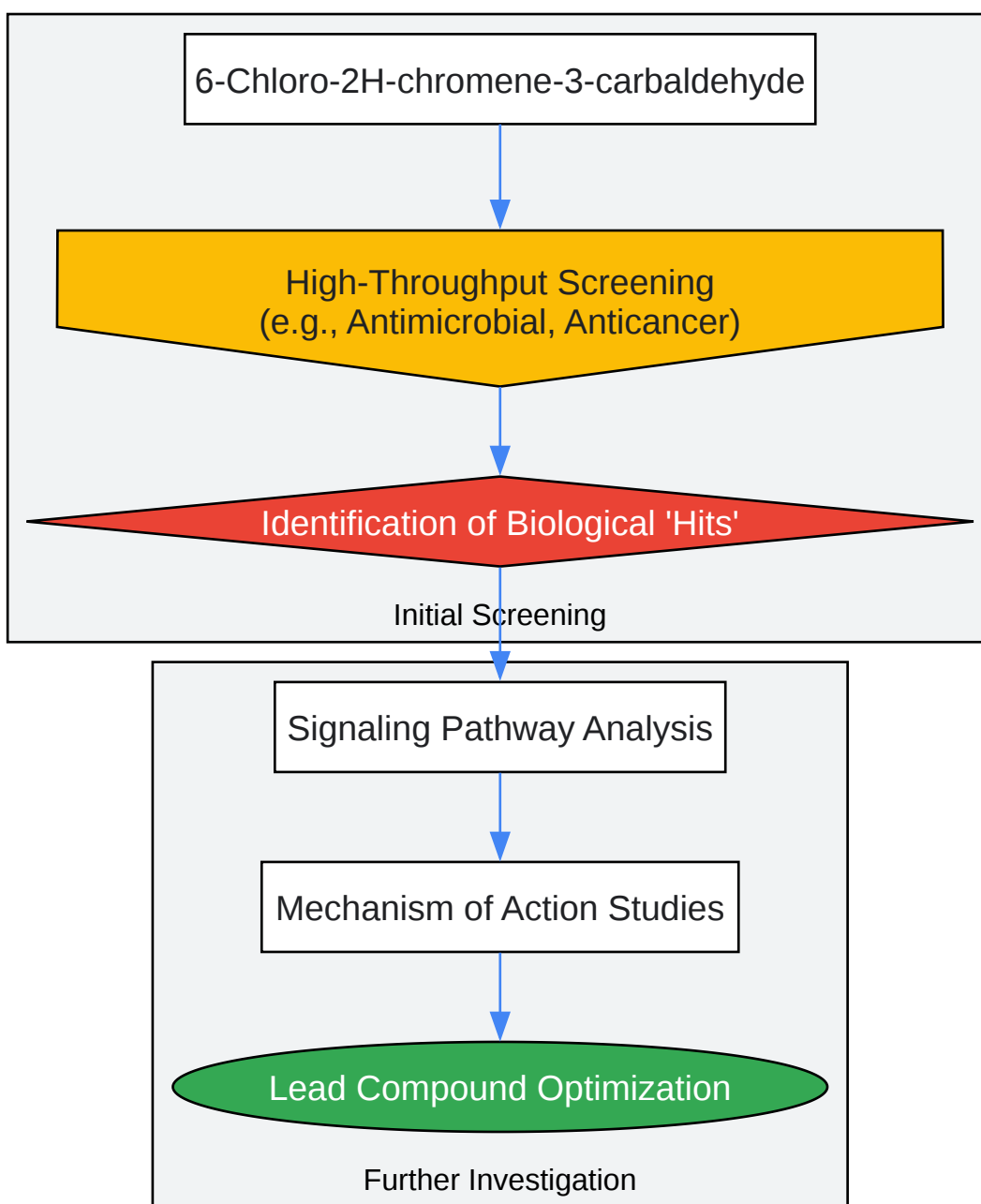


Figure 2: Drug Discovery Workflow

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Caption: Drug Discovery Workflow

## Conclusion

**6-Chloro-2H-chromene-3-carbaldehyde** is a member of the pharmacologically significant chromene family. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a consolidated overview of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug discovery.

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